n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide
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Overview
Description
n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe presence of the pyrrolidine ring enhances its pharmacological properties, making it a versatile scaffold for the development of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a 2-cyanoacetamide derivative with chloroacetonitrile in the presence of triethylamine under reflux conditions in 1,4-dioxane . This method allows for the efficient construction of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is synthesized in large quantities under controlled conditions. This ensures the purity and consistency required for its use in various applications .
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that may enhance its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different substituents to the pyrrolidine ring, affecting its activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like 1,4-dioxane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds .
Scientific Research Applications
n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to enantioselective proteins, influencing various biological pathways. This interaction can lead to changes in the activity of enzymes or receptors, resulting in the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .
Uniqueness
n-Ethyl-N-(pyrrolidin-3-yl)cyclopentanecarboxamide is unique due to its specific structure, which combines the pyrrolidine ring with a cyclopentanecarboxamide moiety. This combination enhances its pharmacological properties and makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C12H22N2O |
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Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-ethyl-N-pyrrolidin-3-ylcyclopentanecarboxamide |
InChI |
InChI=1S/C12H22N2O/c1-2-14(11-7-8-13-9-11)12(15)10-5-3-4-6-10/h10-11,13H,2-9H2,1H3 |
InChI Key |
CGEVHNBSFVDGDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCNC1)C(=O)C2CCCC2 |
Origin of Product |
United States |
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